An In-depth Technical Guide to Dimethylsildenafil: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Dimethylsildenafil: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsildenafil is a structural analog of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil is widely recognized for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension.[1] As a derivative, dimethylsildenafil is of significant interest to the scientific community for its potential pharmacological activities and as a reference standard in analytical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of dimethylsildenafil.
Chemical Structure and Identification
Dimethylsildenafil is structurally characterized by a pyrazolopyrimidinone (B8486647) core, similar to its parent compound, sildenafil. The key distinction lies in the substitution on the piperazine (B1678402) ring.
Table 1: Chemical Identification of Dimethylsildenafil
| Identifier | Value | Reference |
| IUPAC Name | 5-(5-((3,5-Dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |
| CAS Number | 1416130-63-6 | [1][2] |
| Molecular Formula | C₂₃H₃₂N₆O₄S | [1][2] |
| Synonyms | Aildenafil, Methisosildenafil | [4] |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C)NC(C)C2)C3=C4C(=O)NC(=N4)N(C)N=C3CCC | [1] |
| InChI | InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | [1] |
Physicochemical Properties
The physicochemical properties of dimethylsildenafil are crucial for its formulation, delivery, and pharmacokinetic profile. While experimental data for dimethylsildenafil is limited, predicted values and data from the parent compound, sildenafil, provide valuable insights.
Table 2: Physicochemical Properties of Dimethylsildenafil and Sildenafil
| Property | Dimethylsildenafil (Predicted/Limited Data) | Sildenafil (Experimental Data) | Reference |
| Molecular Weight ( g/mol ) | 488.61 | 474.58 | [3][5] |
| Melting Point (°C) | Not available | 187 - 189 | [6] |
| Boiling Point (°C) | 685.5 ± 65.0 (Predicted) | Not available | [2] |
| pKa | 7.85 ± 0.60 (Predicted) | 8.7 | [7] |
| Solubility | Soluble in Methanol | Soluble in DMSO (~14 mg/mL) and Dimethyl Formamide (~10 mg/mL) | [2][8] |
Mechanism of Action: PDE5 Inhibition
Dimethylsildenafil is a derivative of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[4][9] The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.
PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, dimethylsildenafil is expected to prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response.
Experimental Protocols
Synthesis of Sildenafil Analogues
The synthesis of dimethylsildenafil can be adapted from established methods for sildenafil and its analogues. A general synthetic approach involves the chlorosulfonylation of an appropriate phenyl precursor followed by reaction with 3,5-dimethylpiperazine.
Illustrative Synthesis Workflow:
A detailed protocol for a similar synthesis is described by Nickum & Flurer (2015).[1]
In Vitro PDE5 Inhibition Assay
The inhibitory activity of dimethylsildenafil against the PDE5 enzyme can be determined using an in vitro assay. A common method is a fluorescence polarization (FP)-based assay.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of dimethylsildenafil in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
Dilute recombinant human PDE5A1 enzyme in assay buffer.
-
Prepare the fluorescently labeled substrate (e.g., FAM-cGMP).
-
-
Assay Procedure:
-
Add diluted dimethylsildenafil, a positive control (e.g., sildenafil), and a vehicle control (DMSO) to a 96-well microplate.
-
Add the diluted PDE5A1 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate.
-
Incubate the plate to allow for the enzymatic reaction to proceed.
-
Stop the reaction by adding a binding agent.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of dimethylsildenafil.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Analytical Method for Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of sildenafil and its analogues in biological matrices.
Table 3: Example HPLC-MS/MS Parameters for Sildenafil Analogues
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
This methodology can be adapted for the specific detection and quantification of dimethylsildenafil by optimizing the MRM transitions for the parent and product ions of the molecule.
Pharmacokinetics
Conclusion
Dimethylsildenafil is a sildenafil analogue of significant interest for research and analytical purposes. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols offer a starting point for researchers to synthesize, analyze, and evaluate the pharmacological activity of this compound. Further studies are warranted to fully characterize the properties and potential applications of dimethylsildenafil.
References
- 1. Dimethylsildenafil | 1416130-63-6 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

